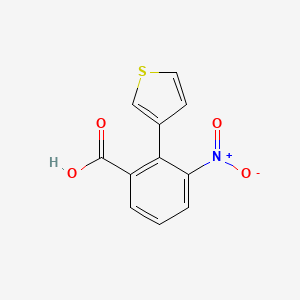

3-Nitro-2-(thiophen-3-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

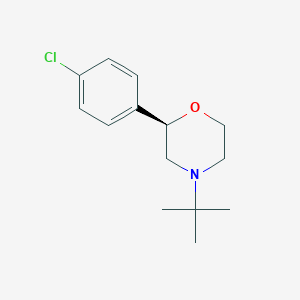

3-Nitro-2-(thiophen-3-yl)benzoic acid is an organic compound that features a nitro group, a thiophene ring, and a benzoic acid moiety. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to its chemical versatility and reactivity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Nitro-2-(thiophen-3-yl)benzoesäure beinhaltet typischerweise die Nitrierung eines thiophen-substituierten Benzoesäurederivats. Ein übliches Verfahren umfasst die Nitrierung von 2-(thiophen-3-yl)benzoesäure unter Verwendung einer Mischung aus Salpetersäure und Schwefelsäure. Die Reaktion wird unter kontrollierten Temperaturen durchgeführt, um die selektive Einführung der Nitrogruppe an der gewünschten Position zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Nitrierungsprozesse, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Darüber hinaus können industrielle Verfahren Reinigungsschritte wie Umkristallisation oder Chromatographie beinhalten, um 3-Nitro-2-(thiophen-3-yl)benzoesäure mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

3-Nitro-2-(thiophen-3-yl)benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Der Thiophenring kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) oder Eisenpulver in sauren Bedingungen werden üblicherweise verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen können Reagenzien wie Brom oder Chlorierungsmittel verwenden.

Hauptprodukte, die gebildet werden

Reduktion: Die Reduktion der Nitrogruppe ergibt 3-Amino-2-(thiophen-3-yl)benzoesäure.

Substitution: Elektrophile Substitution am Thiophenring kann verschiedene halogenierte Derivate ergeben.

Wissenschaftliche Forschungsanwendungen

3-Nitro-2-(thiophen-3-yl)benzoesäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Derivate der Verbindung können biologische Aktivität aufweisen, was sie zu einem Kandidaten für die Arzneimittelentwicklung macht.

Industrie: Es kann zur Herstellung von organischen Halbleitern und anderen fortschrittlichen Materialien verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Nitro-2-(thiophen-3-yl)benzoesäure hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie können seine Derivate mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Nitrogruppe kann einer Bioreduktion unterzogen werden, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren und zu therapeutischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of 3-Nitro-2-(thiophen-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Nitrobenzoesäure: Fehlt der Thiophenring, was ihn in bestimmten chemischen Reaktionen weniger vielseitig macht.

2-Nitrobenzoesäure: Ähnliche Struktur, aber mit der Nitrogruppe an einer anderen Position, was seine Reaktivität beeinflusst.

4-Nitrobenzoesäure: Ein weiteres Positionisomer mit unterschiedlichen chemischen Eigenschaften.

Einzigartigkeit

3-Nitro-2-(thiophen-3-yl)benzoesäure ist aufgrund des Vorhandenseins sowohl der Nitrogruppe als auch des Thiophenrings einzigartig.

Eigenschaften

CAS-Nummer |

919087-99-3 |

|---|---|

Molekularformel |

C11H7NO4S |

Molekulargewicht |

249.24 g/mol |

IUPAC-Name |

3-nitro-2-thiophen-3-ylbenzoic acid |

InChI |

InChI=1S/C11H7NO4S/c13-11(14)8-2-1-3-9(12(15)16)10(8)7-4-5-17-6-7/h1-6H,(H,13,14) |

InChI-Schlüssel |

SRWMNHARAKVSSJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C2=CSC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)

![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)

![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)

![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)

![1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12625543.png)